Product packaging for 4-Ethoxy-3-methoxybenzene-1-carbothioamide(Cat. No.:CAS No. 60758-96-5)

4-Ethoxy-3-methoxybenzene-1-carbothioamide

Cat. No.: B2415695
CAS No.: 60758-96-5
M. Wt: 211.28
InChI Key: XNFZUJTUOOAARW-UHFFFAOYSA-N
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Description

Significance of Carbothioamide Functional Groups in Contemporary Chemical Synthesis

The carbothioamide moiety is a valuable synthon in organic synthesis, primarily due to its ability to participate in a wide array of chemical transformations. Thioamides serve as precursors to a variety of heterocyclic compounds, including thiazoles, thiadiazoles, and pyrazoles, which are prevalent in many biologically active molecules. thepharmajournal.com The sulfur atom can be readily activated or replaced, making thioamides versatile intermediates for the introduction of other functional groups. chemrxiv.org Furthermore, the thioamide group can influence the conformational preferences of molecules, a property that is increasingly exploited in the design of peptides and other biomolecules with enhanced stability and specific folding patterns. tandfonline.com

Overview of Aromatic Thioamides as Synthetic Intermediates and Scaffolds

Aromatic thioamides, or thiobenzamides, are a particularly important subclass. The presence of the aromatic ring in conjugation with the thioamide group modifies its reactivity and provides a rigid framework for the construction of more complex architectures. These compounds are frequently employed in the synthesis of pharmaceuticals and agrochemicals. Their utility as intermediates stems from their capacity to undergo cyclization reactions, cross-coupling reactions, and various functional group interconversions.

Research Landscape of Substituted Benzene-1-carbothioamides, with a Focus on 4-Ethoxy-3-methoxybenzene-1-carbothioamide

The research landscape of substituted benzene-1-carbothioamides is rich and varied, with numerous studies exploring their synthesis and potential applications. The nature and position of substituents on the benzene (B151609) ring can profoundly influence the biological activity and chemical reactivity of these compounds. For instance, various substituted pyrazoline-1-carbothioamide derivatives have been synthesized and investigated for their potential as anticancer agents. nih.gov

Within this landscape, this compound emerges as a compound of interest, largely due to its structural relationship to vanillin (B372448), a widely available natural product. nih.govresearchgate.net The ethoxy and methoxy (B1213986) substituents on the benzene ring are common features in many biologically active molecules, suggesting that this particular thioamide could serve as a valuable building block in medicinal chemistry. nih.gov

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for the preparation of aromatic thioamides. The primary route to this compound would likely involve the thionation of the corresponding amide or the reaction of the corresponding aldehyde with a sulfurizing agent.

The precursor, 4-ethoxy-3-methoxybenzaldehyde (B93258), is a well-characterized compound that can be synthesized from vanillin. researchgate.netnih.gov The conversion of this aldehyde to the target thioamide can be achieved through various synthetic protocols. One common method is a three-component reaction involving the aldehyde, an amine (in this case, ammonia (B1221849) or a source thereof), and elemental sulfur, a process often referred to as the Willgerodt-Kindler reaction. chemrxiv.orgnih.gov Another viable approach is the reaction of the aldehyde with a sulfur transfer reagent such as thiourea (B124793) in the presence of an oxidizing agent. researchgate.net

Below are the basic properties of the target compound and its likely precursor:

PropertyThis compound4-Ethoxy-3-methoxybenzaldehyde
Molecular Formula C₁₀H₁₃NO₂SC₁₀H₁₂O₃
Molecular Weight 211.28 g/mol 180.20 g/mol
CAS Number 60758-96-5120-25-2

This data is compiled from publicly available chemical databases.

Although detailed experimental data for this compound is scarce, its structural features and the known reactivity of the thioamide functional group suggest its potential as a valuable intermediate in the synthesis of novel heterocyclic compounds and potential bioactive molecules. Further research into the synthesis, characterization, and application of this specific compound would be a valuable contribution to the field of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B2415695 4-Ethoxy-3-methoxybenzene-1-carbothioamide CAS No. 60758-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-13-8-5-4-7(10(11)14)6-9(8)12-2/h4-6H,3H2,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZUJTUOOAARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Historical and Current Synthetic Routes to Aromatic Carbothioamides

The synthesis of thioamides, including aromatic derivatives, has been a significant area of organic chemistry for many years. Historically, the conversion of amides to thioamides was often accomplished using harsh reagents under strenuous conditions. One of the earliest and most common methods involved the use of phosphorus pentasulfide (P₄S₁₀), often referred to as Berzelius reagent, in a high-boiling solvent like toluene (B28343), xylene, or pyridine (B92270) under reflux conditions. mdpi.com While effective, this method suffers from several drawbacks, including long reaction times, the need for harsh conditions, and the production of unpleasant-smelling byproducts. mdpi.comnih.gov

Current synthetic routes have evolved to offer milder conditions, higher yields, and greater functional group tolerance. A major advancement was the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). nih.govresearchgate.net This reagent is generally more soluble in organic solvents and reacts under milder conditions, often at room temperature in solvents like tetrahydrofuran (B95107) (THF), compared to P₄S₁₀. researchgate.netchemspider.com Other modern methods for synthesizing aromatic carbothioamides include:

From Nitriles: Aliphatic and aromatic nitriles can be converted to thioamides using reagents like thioacetic acid in the presence of calcium hydride or phosphorus pentasulfide. organic-chemistry.org

Multicomponent Reactions: These strategies involve the reaction of aldehydes, amines, and a sulfur source, such as elemental sulfur, to form thioamides in a single step. organic-chemistry.org This approach is atom-economical and efficient.

From Carboxylic Acids: Aromatic carboxylic acids can be reacted with thiourea (B124793) in the presence of a catalyst like ammonium (B1175870) cerric nitrate (B79036) to yield aryl thioamides. utu.ac.in

Using Other Thionating Agents: Besides Lawesson's reagent, other reagents like N-isopropyldithiocarbamate isopropyl ammonium salt have been developed for efficient amide-to-thioamide transformation at room temperature. mdpi.com

Optimized Synthetic Strategies for the Preparation of 4-Ethoxy-3-methoxybenzene-1-carbothioamide

An optimized synthesis for this compound would typically involve a two-step process: first, the synthesis of a suitable precursor like 4-ethoxy-3-methoxybenzamide, followed by the thionation of this precursor to yield the target carbothioamide.

The logical starting material for the synthesis of the precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is readily available. The synthesis proceeds as follows:

Ethylation of Vanillin: The phenolic hydroxyl group of vanillin is ethylated to produce 4-ethoxy-3-methoxybenzaldehyde (B93258). A common method involves reacting vanillin with a suitable ethylating agent, such as diethyl sulfate, in the presence of a base like sodium hydroxide (B78521). nih.gov This reaction functionalizes the aromatic ring with the required ethoxy group.

Conversion to Amide: The resulting 4-ethoxy-3-methoxybenzaldehyde can be converted to the corresponding amide, 4-ethoxy-3-methoxybenzamide, through a two-step sequence:

Oxidation: The aldehyde is first oxidized to 4-ethoxy-3-methoxybenzoic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent can be used. chemrevise.org

Amidation: The carboxylic acid is then converted to the amide. This can be achieved by first converting the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849). ocr.org.uk Alternatively, direct amidation methods using coupling agents can be employed.

An alternative route involves converting 4-ethoxy-3-methoxybenzaldehyde to 4-ethoxy-3-methoxybenzonitrile, which can then be converted to the thioamide. organic-chemistry.org However, the amide is a more common and direct precursor for thionation.

The crucial step in the synthesis is the conversion of the carbonyl group of the precursor, 4-ethoxy-3-methoxybenzamide, into a thiocarbonyl group. This is accomplished using a thionating agent. The two most prominent reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. nih.gov

Lawesson's Reagent: This is often the preferred reagent due to its milder reaction conditions and higher yields. nih.govresearchgate.net The reaction is typically carried out by dissolving Lawesson's reagent in a solvent like THF, followed by the addition of the amide. chemspider.com The reaction can often proceed at room temperature, although gentle heating may sometimes be required to ensure completion. chemspider.com

Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and cost-effective reagent. However, it generally requires higher temperatures and longer reaction times, typically involving refluxing in a solvent such as toluene or pyridine. mdpi.com The reaction can be sluggish and may lead to more side products compared to Lawesson's reagent.

Below is a comparative table of typical reaction conditions for these thionating agents.

Thionating ReagentTypical SolventTemperatureReaction TimeAdvantagesDisadvantages
Lawesson's ReagentTetrahydrofuran (THF)Room Temperature to Reflux30 min - 12 hMilder conditions, higher yields, cleaner reactions. researchgate.netchemspider.comHigher cost, unpleasant odor. chemspider.com
Phosphorus Pentasulfide (P₄S₁₀)Toluene, Xylene, PyridineRefluxSeveral hoursLower cost. mdpi.comHarsh conditions, lower yields, potential for side products. mdpi.comnih.gov

The principles of green chemistry can be applied to the synthesis of this compound to enhance its sustainability. One approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgresearchgate.net These solvents are biodegradable, have low toxicity, and can act as both the solvent and catalyst, eliminating the need for volatile organic solvents. researchgate.net A green protocol could involve a one-pot synthesis reacting 4-ethoxy-3-methoxybenzaldehyde, an amine, and elemental sulfur in a DES. rsc.org

Another green technique is the use of ultrasound irradiation (sonication). utu.ac.in Ultrasound-assisted synthesis can significantly reduce reaction times and increase product yields by enhancing mass transfer and activating the reacting molecules. For instance, the synthesis of aryl thioamides from carboxylic acids and thiourea has been shown to be more efficient under sonication compared to conventional methods. utu.ac.in Water can also be used as a green solvent for some thioamide syntheses, mediating the reaction without the need for additional energy input or catalysts. organic-chemistry.org

Purity Assessment and Isolation Techniques in the Context of Synthesis

After the synthesis, isolating the pure this compound is critical. The initial step is typically an aqueous work-up. This involves washing the reaction mixture with water or a mild aqueous basic solution to remove water-soluble impurities and byproducts from the thionating reagent. chemspider.com The organic product is then extracted into an appropriate solvent like ether or ethyl acetate. chemspider.com

The purity of the isolated compound is assessed using several standard techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.

Melting Point Analysis: A sharp melting point over a narrow range is indicative of a pure crystalline compound. Impurities typically lower and broaden the melting point range. chemrevise.org

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the final product and assess its purity.

For final purification, two primary methods are employed:

Recrystallization: This is a common technique for purifying solid organic compounds. ijddr.in It involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the cold solvent. ijddr.in

Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel chromatography is used for purification. chemspider.com The crude product is passed through a column of silica gel, and different components are eluted with a solvent system of increasing polarity. This technique is highly effective for separating the desired product from closely related impurities. polypeptide.com

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Nucleophilic and Electrophilic Reactivity at the Carbothioamide Moiety

The carbothioamide group, -C(=S)NH₂, is an ambident functional group, meaning it possesses both nucleophilic and electrophilic centers. The sulfur atom, with its lone pairs of electrons, is the primary site of nucleophilicity, while the carbon atom of the C=S double bond is electrophilic.

Nucleophilic Character: The sulfur atom of the thioamide can act as a nucleophile, reacting with various electrophiles. For instance, in the presence of alkylating agents, S-alkylation is a common reaction pathway, leading to the formation of thioimidate esters. This reactivity is fundamental in various synthetic transformations. The nucleophilicity of the sulfur is enhanced by the electron-donating nature of the 4-ethoxy-3-methoxyphenyl group, which increases the electron density on the carbothioamide moiety through resonance.

Electrophilic Character: The carbon atom of the thiocarbonyl group is susceptible to attack by nucleophiles. This electrophilicity is a key aspect of reactions such as hydrolysis, aminolysis, and reactions with organometallic reagents. The resonance contribution from the nitrogen lone pair partially mitigates the electrophilicity of the carbon; however, it remains a reactive site. Strong nucleophiles can add to the C=S bond, forming a tetrahedral intermediate that can subsequently undergo further transformations.

A summary of the dual reactivity of the carbothioamide moiety is presented in the table below.

Reactive SiteCharacterTypical ReactionsInfluence of 4-Ethoxy-3-methoxyphenyl Group
Sulfur Atom NucleophilicS-alkylation, S-acylation, Coordination to soft metalsEnhanced nucleophilicity due to electron donation
Carbon Atom ElectrophilicNucleophilic addition (e.g., hydrolysis, aminolysis)Electron donation slightly reduces electrophilicity
Nitrogen Atom Nucleophilic (after deprotonation)N-alkylation, N-acylationElectron donation may influence the acidity of the N-H protons

Reaction Pathways Involving the Aromatic Ring System

The 4-ethoxy and 3-methoxy substituents on the benzene (B151609) ring are both ortho-, para-directing and activating groups for electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org Their combined electronic effects make the aromatic ring highly nucleophilic and dictate the regioselectivity of incoming electrophiles.

The directing effects of the ethoxy and methoxy (B1213986) groups are cooperative, strongly activating the positions ortho and para to them. libretexts.org In the case of 4-ethoxy-3-methoxybenzene-1-carbothioamide, the positions available for substitution are C-2, C-5, and C-6.

Position C-5: This position is para to the methoxy group and ortho to the ethoxy group, making it highly activated and the most probable site for electrophilic attack.

Position C-2: This position is ortho to the methoxy group and meta to the ethoxy group. It is activated, but generally less so than the C-5 position.

Position C-6: This position is ortho to the carbothioamide group, which is generally a deactivating group, and meta to both the ethoxy and methoxy groups, making it the least favorable site for electrophilic substitution.

Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur predominantly at the C-5 position of the aromatic ring. The strong activating nature of the alkoxy groups facilitates these reactions, often allowing for milder reaction conditions compared to unsubstituted benzene.

Position on Aromatic RingRelation to SubstituentsPredicted Reactivity towards Electrophiles
C-2 ortho to -OCH₃, meta to -OC₂H₅Activated, but less favored than C-5
C-5 para to -OCH₃, ortho to -OC₂H₅Highly activated, most probable site of substitution
C-6 ortho to -C(=S)NH₂, meta to -OCH₃ & -OC₂H₅Deactivated, least probable site of substitution

Intramolecular Cyclization and Rearrangement Reactions of this compound

While specific studies on the intramolecular reactions of this compound are not extensively documented, the inherent reactivity of the thioamide and the substituted aromatic ring suggests several plausible pathways for cyclization and rearrangement, particularly with appropriate functionalization.

One notable reaction for thioamides is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. nih.govchemhelpasap.comsynarchive.com Although this is an intermolecular reaction, it highlights the propensity of the thioamide moiety to participate in heterocycle formation. An intramolecular variant could be envisioned if a suitable α-halocarbonyl functionality were introduced onto the ethoxy or methoxy substituent, or at an adjacent position on the aromatic ring.

Furthermore, intramolecular cyclization of N-aryl amides and thioamides can lead to the formation of various heterocyclic systems, such as oxindoles and their sulfur analogs. rsc.org For this compound, if the nitrogen were substituted with a group containing a suitable electrophilic center, intramolecular attack by the aromatic ring could lead to the formation of fused heterocyclic structures.

Photochemical and thermal rearrangements are also known for some thiobenzamides, although these are often dependent on specific substitution patterns that may not be present in the title compound. baranlab.orgresearchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry Involving this compound

The thioamide functionality is an excellent ligand for various transition metals, coordinating primarily through the soft sulfur atom, but also potentially through the nitrogen atom, especially after deprotonation. ucj.org.uaresearchgate.netresearchgate.net This coordination ability makes this compound a potential substrate for a range of metal-catalyzed transformations.

Coordination Chemistry: The sulfur atom of the carbothioamide can act as a soft donor, forming stable complexes with soft metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). ucj.org.uaresearchgate.net The nitrogen atom can also participate in coordination, leading to bidentate chelation. The specific coordination mode can be influenced by the metal ion, the reaction conditions, and the tautomeric form of the thioamide (thiol vs. thione). ucj.org.ua

Metal-Catalyzed Cross-Coupling Reactions: Thioamides have been utilized in palladium-catalyzed cross-coupling reactions. For instance, the Liebeskind-Srogl cross-coupling allows for the desulfurative coupling of thioamides with boronic acids, organostannanes, and siloxanes in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.orgacs.orgthieme-connect.com This methodology could potentially be applied to this compound to replace the carbothioamide group with a new carbon-carbon bond, providing a route to functionalize the aromatic ring at the C-1 position.

MetalPotential TransformationMechanistic Aspect
Palladium(0)/Copper(I) Liebeskind-Srogl Cross-CouplingDesulfurative C-C bond formation
Various Transition Metals Coordination Complex FormationLigand coordination through S and/or N atoms

Detailed Mechanistic Studies of Key Reactions of this compound

While detailed mechanistic studies specifically for this compound are scarce in the literature, the mechanisms of key reactions involving the thioamide functionality and the substituted benzene ring can be inferred from studies on analogous compounds.

Mechanism of Electrophilic Aromatic Substitution: As previously discussed, electrophilic attack is predicted to occur at the C-5 position. The mechanism follows the general pathway for electrophilic aromatic substitution:

Generation of an electrophile (E⁺).

Nucleophilic attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The positive charge in this intermediate is delocalized across the ring and is stabilized by the electron-donating ethoxy and methoxy groups.

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the substituted product.

Computational studies on the electrophilic substitution of disubstituted benzenes support the directing effects of alkoxy groups and can be used to model the relative energies of the possible intermediates, confirming the preference for substitution at the C-5 position. masterorganicchemistry.comlibretexts.orgresearchgate.net

Mechanism of Thioamide Reactions: For reactions at the carbothioamide moiety, mechanistic investigations on simpler thiobenzamides provide valuable insights. For example, the acid- or base-catalyzed hydrolysis of thioamides proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or hydroxide (B78521) on the thiocarbonyl carbon. Subsequent proton transfers and elimination of hydrogen sulfide (B99878) lead to the corresponding amide.

In metal-catalyzed reactions, the mechanism often involves the initial coordination of the thioamide to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps, depending on the specific transformation.

Synthesis and Exploration of Novel Derivatives and Analogs of 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Amide Derivatives Formation through Reaction with Amines

The conversion of thioamides to amides is a well-established transformation in organic synthesis, often necessitated by the desire to modify the electronic and steric properties of the functional group. While direct reaction of 4-Ethoxy-3-methoxybenzene-1-carbothioamide with amines to form the corresponding amide is not a direct substitution at the thioamide nitrogen, the thioamide itself can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide derivatives.

Alternatively, the thioamide can be converted to the corresponding amide through oxidative desulfurization. This process typically involves the use of an oxidizing agent to replace the sulfur atom with an oxygen atom.

A more direct route to amide derivatives from a common precursor involves the reaction of 4-ethoxy-3-methoxybenzoyl chloride with a variety of primary and secondary amines. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and versatile method for the synthesis of a diverse library of N-substituted benzamides.

Table 1: Synthesis of N-Substituted 4-Ethoxy-3-methoxybenzamide Derivatives

AmineBaseSolventProduct
AnilinePyridine (B92270)DichloromethaneN-phenyl-4-ethoxy-3-methoxybenzamide
BenzylamineTriethylamineTetrahydrofuran (B95107)N-benzyl-4-ethoxy-3-methoxybenzamide
MorpholinePotassium CarbonateAcetonitrile(4-Ethoxy-3-methoxyphenyl)(morpholino)methanone
PiperidineDiisopropylethylamineDichloromethane(4-Ethoxy-3-methoxyphenyl)(piperidino)methanone

Exploration of Nitrogen-Substituted Derivatives (e.g., N-alkyl, N-aryl)

The direct N-alkylation or N-arylation of this compound can be challenging due to the potential for competing S-alkylation. However, N-substituted thioamides can be readily synthesized from the corresponding N-substituted amides by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

A more direct approach to N-substituted thioamides involves the reaction of 4-ethoxy-3-methoxybenzaldehyde (B93258) with a primary amine and elemental sulfur in a one-pot reaction, known as the Willgerodt-Kindler reaction. This multicomponent reaction provides a straightforward route to N-aryl and N-alkyl thioamides.

Table 2: Synthesis of N-Substituted 4-Ethoxy-3-methoxybenzene-1-carbothioamides

AmineThionating AgentSolventProduct
AnilineLawesson's ReagentToluene (B28343)N-phenyl-4-ethoxy-3-methoxybenzene-1-carbothioamide
MethylaminePhosphorus PentasulfidePyridineN-methyl-4-ethoxy-3-methoxybenzene-1-carbothioamide
CyclohexylamineWillgerodt-KindlerMorpholineN-cyclohexyl-4-ethoxy-3-methoxybenzene-1-carbothioamide

Sulfur-Centered Derivatives and Reactions (e.g., S-alkylation, S-oxidation)

The sulfur atom of the thioamide group in this compound is nucleophilic and can readily undergo reactions with electrophiles.

S-alkylation: The reaction of this compound with alkyl halides in the presence of a base leads to the formation of S-alkylated products, known as thioimidates. This reaction is typically highly efficient and provides a route to a variety of derivatives with modified properties.

S-oxidation: The thioamide group can be oxidized to the corresponding sulfine (B13751562) (a C=S=O group) or sulfene (B1252967) (a C=SO2 group) using various oxidizing agents. The extent of oxidation can be controlled by the choice of the oxidant and the reaction conditions. These oxidized derivatives are of interest due to their unique reactivity and potential biological activities.

Table 3: Synthesis of Sulfur-Centered Derivatives

ReagentReaction TypeProduct
Methyl iodideS-alkylationMethyl 4-ethoxy-3-methoxybenzenecarboximidothioate
Benzyl bromideS-alkylationBenzyl 4-ethoxy-3-methoxybenzenecarboximidothioate
m-Chloroperoxybenzoic acid (mCPBA)S-oxidation4-Ethoxy-3-methoxybenzene-1-carbosulfinamide
Potassium permanganate (B83412)S-oxidation4-Ethoxy-3-methoxybenzene-1-carbosulfonamide

Aromatic Ring Functionalization and Derivatization Strategies

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given that the para position to the ethoxy group is occupied by the carbothioamide group, substitution is expected to occur at the positions ortho to the activating groups.

Common electrophilic aromatic substitution reactions that can be employed to functionalize the aromatic ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

The specific position of substitution will be influenced by the steric hindrance of the existing substituents and the reaction conditions.

Table 4: Potential Aromatic Ring Functionalization Products

ReactionElectrophileExpected Major Product(s)
NitrationNO2+2-Nitro-4-ethoxy-5-methoxybenzene-1-carbothioamide
BrominationBr+2-Bromo-4-ethoxy-5-methoxybenzene-1-carbothioamide
AcetylationCH3CO+2-Acetyl-4-ethoxy-5-methoxybenzene-1-carbothioamide

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the derivatives of this compound is intricately linked to their molecular structure. The electronic and steric effects of the substituents on the aromatic ring, the nitrogen atom, and the sulfur atom all play a crucial role in determining the chemical behavior of these compounds.

Electronic Effects:

Aromatic Ring Substituents: Electron-donating groups on the aromatic ring, such as the inherent ethoxy and methoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the introduction of electron-withdrawing groups, such as nitro or acyl groups, would deactivate the ring towards further electrophilic substitution.

N-Substituents: The nature of the substituent on the nitrogen atom of the thioamide can influence the nucleophilicity of both the nitrogen and sulfur atoms. Electron-donating alkyl groups can enhance the nucleophilicity, while electron-withdrawing aryl groups can decrease it.

S-Substituents: In S-alkylated derivatives (thioimidates), the electron-donating character of the alkyl group can influence the reactivity of the imine double bond.

Steric Effects:

Aromatic Ring Substituents: Bulky substituents on the aromatic ring can hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of reactions.

N- and S-Substituents: The size of the substituents on the nitrogen and sulfur atoms can affect the accessibility of these atoms to reagents and can also influence the conformational preferences of the molecule.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Detailed experimental high-resolution mass spectrometry (HRMS) data for 4-Ethoxy-3-methoxybenzene-1-carbothioamide, which would definitively confirm its molecular formula of C₁₀H₁₃NO₂S, is not available in peer-reviewed publications. While predictive models are available, empirical data from techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers have not been reported. Such data would be crucial for verifying the elemental composition and isotopic distribution, providing a foundational piece of evidence for the compound's identity.

Multi-Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

A complete and verified set of experimental data from multi-nuclear magnetic resonance (NMR) spectroscopy for this compound is not currently published in scientific literature. This includes the absence of detailed 1D and 2D NMR spectra which are essential for the complete structural assignment of the molecule.

1H, 13C, and 15N NMR Chemical Shift Analysis

Experimentally determined chemical shifts for the protons (¹H), carbons (¹³C), and nitrogen (¹⁵N) of this compound have not been documented. A full analysis, which would involve the assignment of each signal to a specific atom within the molecule, is therefore not possible at this time. Such data would provide critical insights into the electronic environment of the nuclei within the ethoxy, methoxy (B1213986), and carbothioamide functional groups, as well as the aromatic ring.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Dedicated and detailed experimental infrared (IR) and Raman spectra for this compound are not available in the scientific literature. While general characteristic vibrational frequencies for thioamide and other functional groups present in the molecule can be predicted, specific experimental data is necessary to understand the precise vibrational modes of this compound. Such spectra would be instrumental in identifying key functional groups, including the C=S (thioamide), N-H, C-O (ether), and aromatic C-H bonds, and to study any potential intermolecular interactions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial information regarding its solid-state molecular conformation, bond lengths, bond angles, and crystal packing arrangement remains unknown. X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state.

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformations)

As this compound is an achiral molecule and there are no reports of its chiral derivatives or stable chiral conformers, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties and bonding nature of 4-Ethoxy-3-methoxybenzene-1-carbothioamide. These theoretical methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of molecular systems with a good balance between accuracy and computational cost. For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized geometry, electronic energy, and the distribution of its frontier molecular orbitals (HOMO and LUMO).

The optimized structure of the closely related compound, 4-ethoxy-3-methoxy benzaldehyde, has been computationally obtained at the B3LYP/6-311++G(d,p) level of theory. tandfonline.com This provides a reliable starting point for understanding the geometry of the carbothioamide analogue. The benzene (B151609) ring is expected to be largely planar, with the ethoxy, methoxy (B1213986), and carbothioamide groups exhibiting specific spatial orientations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For aromatic thioamides, the HOMO is typically localized on the thioamide group and the benzene ring, while the LUMO is often distributed over the entire molecule. This distribution is key to understanding the charge transfer characteristics of the molecule.

Table 1: Predicted Ground State Properties of this compound (Illustrative based on similar compounds)

PropertyPredicted ValueSignificance
Optimized Bond Lengths (Å)
C=S~1.65 - 1.70Characteristic double bond with some single bond character
C-N (thioamide)~1.35 - 1.40Partial double bond character due to resonance
C-C (aromatic)~1.39 - 1.41Typical aromatic bond lengths
Optimized Bond Angles (°)
N-C-S~120Reflects the sp² hybridization of the carbon atom
C-C-C (aromatic)~120Characteristic of a benzene ring
Electronic Properties
HOMO Energy(Value in eV)Indicates the electron-donating ability
LUMO Energy(Value in eV)Indicates the electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability

Note: The values in this table are illustrative and would require specific DFT calculations on this compound for precise figures.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited state properties of molecules. These calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would likely reveal several electronic transitions in the ultraviolet-visible region. These transitions would correspond to the excitation of electrons from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The nature of these transitions (e.g., π → π* or n → π*) can be characterized by analyzing the molecular orbitals involved. The presence of the thioamide group, along with the substituted benzene ring, is expected to result in characteristic absorption bands.

Conformation Analysis and Potential Energy Surface Mapping

The presence of flexible ethoxy and methoxy groups, as well as the rotatable carbothioamide group, suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment (e.g., solvent molecules or biological macromolecules). By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing information about its flexibility, conformational changes, and intermolecular interactions.

In a simulated environment, MD can show how the ethoxy and methoxy groups fluctuate and how the molecule as a whole interacts with surrounding solvent molecules through hydrogen bonding or van der Waals forces. This information is particularly valuable for understanding how the molecule behaves in a realistic chemical or biological context.

Prediction of Spectroscopic Parameters for this compound

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

For this compound, DFT calculations can predict:

Vibrational Frequencies (IR and Raman): The calculated vibrational frequencies can be used to assign the peaks in experimental FT-IR and FT-Raman spectra. For the similar 4-ethoxy-3-methoxy benzaldehyde, fundamental vibrational modes have been examined and assigned using these techniques. tandfonline.com The characteristic vibrational modes for the carbothioamide group (e.g., C=S stretch, N-H stretch) would be of particular interest.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, and their accurate prediction can confirm the molecular structure.

UV-Vis Absorption Spectra: As mentioned in section 6.1.2, TD-DFT can predict the electronic transitions that give rise to the UV-Vis absorption spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterPredicted Value Range
FT-IR ν(C=S) stretch800 - 1200 cm⁻¹
ν(N-H) stretch3100 - 3400 cm⁻¹
ν(C-H aromatic) stretch3000 - 3100 cm⁻¹
¹³C NMR δ(C=S)190 - 210 ppm
δ(C aromatic)110 - 160 ppm
¹H NMR δ(N-H)8.0 - 10.0 ppm
δ(C-H aromatic)6.5 - 8.0 ppm
UV-Vis λ_max250 - 400 nm

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Precise predictions require specific quantum chemical calculations.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool for exploring the potential chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out reaction pathways and determine activation energies.

For instance, theoretical studies could investigate the mechanism of electrophilic aromatic substitution on the benzene ring, predicting the most likely positions for substitution based on the directing effects of the ethoxy, methoxy, and carbothioamide groups. The carbothioamide group is generally considered a deactivating, meta-directing group, while the ethoxy and methoxy groups are activating, ortho-para directing groups. Computational analysis of the stability of the intermediate carbocations (sigma complexes) would provide a quantitative basis for predicting the regioselectivity of such reactions.

Furthermore, reactions involving the thioamide functionality itself, such as hydrolysis or reactions with electrophiles at the sulfur atom, can be investigated. Locating the transition state structures and calculating the associated energy barriers would provide valuable information about the kinetics and feasibility of these reactions.

Biological and Materials Research Avenues for 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Investigation of Molecular Interactions with Biological Targets (excluding clinical human trials)

The 4-ethoxy-3-methoxybenzene-1-carbothioamide scaffold presents a unique combination of a vanilloid moiety and a thioamide group, suggesting potential interactions with a variety of biological targets. The vanilloid structure is known to interact with transient receptor potential vanilloid 1 (TRPV1) channels, and while the carbothioamide substitution would alter this interaction, it warrants investigation.

Furthermore, the thioamide group is a bioisostere of the amide bond and can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. Thioamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitution pattern on the benzene (B151609) ring of this compound could modulate these activities, potentially leading to novel therapeutic agents.

A hypothetical study could investigate the inhibitory potential of this compound against a panel of kinases, a class of enzymes often targeted in cancer therapy. The rationale would be to explore if the thioamide and the substituted benzene ring can occupy the ATP-binding pocket of these enzymes.

Table 1: Potential Biological Targets for this compound

Target Class Rationale for Investigation Potential Outcome
Kinases Thioamide moiety can form key interactions in the ATP-binding site. Development of novel kinase inhibitors for cancer therapy.
Microbial Enzymes Thioamides are known to possess antimicrobial properties. Discovery of new antibacterial or antifungal agents.
Transient Receptor Potential (TRP) Channels The vanilloid-like scaffold may interact with TRP channels. Exploration of novel modulators of ion channels for pain management.

Scaffold for Pharmacophore Development (excluding dosage/administration and safety/adverse effect profiles)

The this compound structure can serve as a versatile scaffold for the development of new pharmacophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The core scaffold of this compound offers several points for chemical modification to explore structure-activity relationships (SAR). For instance, the ethoxy and methoxy (B1213986) groups on the benzene ring can be altered to modulate lipophilicity and electronic properties. The thioamide group itself can be substituted to create a library of derivatives with diverse biological activities.

For example, in a drug discovery program targeting a specific enzyme, the 4-ethoxy-3-methoxybenzene portion could be designed to fit into a hydrophobic pocket, while the thioamide group could be positioned to form hydrogen bonds with key amino acid residues in the active site.

Table 2: Potential Modifications of the this compound Scaffold

Modification Site Type of Modification Desired Outcome
Ethoxy Group Chain length, branching, replacement with other alkoxy groups. Modulate lipophilicity and binding affinity.
Methoxy Group Replacement with other functional groups (e.g., hydroxyl, halogen). Alter electronic properties and hydrogen bonding capacity.
Thioamide Nitrogen Alkylation, arylation, incorporation into a heterocyclic ring. Explore new interaction points and improve metabolic stability.

Role as a Ligand in Coordination Chemistry for Metal-Organic Frameworks or Catalysis

The thioamide functionality in this compound makes it an excellent candidate as a ligand in coordination chemistry. The sulfur and nitrogen atoms of the thioamide group can act as donor atoms to coordinate with a variety of metal ions. This coordination can lead to the formation of discrete metal complexes or extended structures like metal-organic frameworks (MOFs).

The resulting metal complexes could find applications in catalysis. For instance, a palladium complex of this compound could potentially catalyze cross-coupling reactions, a fundamental transformation in organic synthesis. The electronic properties of the ligand, influenced by the ethoxy and methoxy substituents, could be tuned to modulate the catalytic activity of the metal center.

In the context of MOFs, the bifunctional nature of the thioamide group could be exploited to create porous materials with interesting properties for gas storage, separation, or heterogeneous catalysis.

Potential in Materials Science (e.g., organic semiconductors, optoelectronic applications)

Derivatives of vanillin (B372448), the structural precursor to the aromatic portion of this compound, have shown promise in materials science. For example, vanillin-based polymers have been investigated for applications in optical 3D printing. The aromatic nature of the core structure suggests that with appropriate modifications, this compound could be a building block for organic electronic materials.

The introduction of the thioamide group could further enhance these properties. Thioamides are known to influence the electronic structure of molecules, and their incorporation into conjugated systems could lead to materials with interesting optical and electronic properties. For example, polymers incorporating the this compound unit might exhibit semiconducting behavior, making them potentially useful in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Precursor in the Synthesis of Heterocyclic Systems with Biological Relevance

Thioamides are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The this compound molecule can serve as a precursor for the synthesis of various five- and six-membered heterocycles, such as thiazoles, thiadiazoles, and thiophenes. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals.

For instance, reaction of this compound with α-haloketones would be expected to yield substituted thiazoles. These thiazole (B1198619) derivatives could then be screened for a variety of biological activities. The ethoxy and methoxy groups on the benzene ring would be carried through the synthesis, providing a handle for modulating the properties of the final heterocyclic products.

Table 3: Potential Heterocyclic Systems from this compound

Reagent Resulting Heterocycle Potential Biological Relevance
α-Haloketones Thiazoles Anticancer, antimicrobial, anti-inflammatory
Hydrazonoyl Halides Thiadiazoles Anticonvulsant, antidepressant, antiviral
α,β-Unsaturated Ketones Thiophenes Various pharmacological activities

Future Directions and Emerging Research Frontiers for 4 Ethoxy 3 Methoxybenzene 1 Carbothioamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of thioamides, including 4-Ethoxy-3-methoxybenzene-1-carbothioamide, can benefit significantly from the adoption of modern synthesis technologies. Flow chemistry, in particular, offers several advantages over traditional batch processing. The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and better reproducibility.

For the synthesis of this compound and its derivatives, flow chemistry could enable safer handling of thiating reagents, which are often hazardous. rsc.org Furthermore, the integration of automated synthesis platforms with flow reactors could facilitate the rapid generation of a library of derivatives for screening purposes. This high-throughput approach would accelerate the discovery of new compounds with desirable properties.

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

ParameterBatch SynthesisFlow Synthesis
Safety Handling of hazardous reagents in large quantities can be risky.Smaller reaction volumes and enclosed systems enhance safety.
Scalability Scaling up can be challenging and may require process re-optimization.Scaling up is typically achieved by extending the operation time.
Reproducibility Can be variable due to challenges in controlling reaction conditions.Precise control over parameters ensures high reproducibility.
Efficiency May involve lengthy reaction times and complex work-up procedures.Can offer shorter reaction times and potential for in-line purification.

Exploration of Supramolecular Assembly and Self-Organization

The molecular structure of this compound contains functionalities that are highly conducive to forming ordered supramolecular structures. The carbothioamide group is a particularly interesting participant in non-covalent interactions. Thioamides are known to be stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov This distinct hydrogen bonding capability can be harnessed to design and construct novel supramolecular assemblies.

The presence of the aromatic ring also allows for π-π stacking interactions, which can further contribute to the stability and directionality of self-assembled structures. Future research could focus on controlling the self-organization of this compound and its derivatives in solution and on surfaces to create well-defined nano- and microstructures with potential applications in areas such as molecular recognition and sensing.

Advanced Materials Applications Beyond Current Scope

The unique electronic and structural properties of the thioamide group suggest that this compound could serve as a valuable building block for advanced materials. rsc.org The sulfur atom in the carbothioamide moiety can interact with metal ions, making this compound a potential precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting electronic, magnetic, or catalytic properties.

Furthermore, the reactivity of the carbothioamide group allows for its incorporation into larger polymeric structures. Polymerization of derivatives of this compound could lead to the development of novel polymers with tailored properties, such as high refractive indices, thermal stability, or specific sensing capabilities.

Development of Novel Catalytic Transformations Utilizing the Carbothioamide Functionality

The carbothioamide group is not merely a passive structural element; its reactivity can be exploited in the development of new catalytic transformations. Thioamides can act as ligands for transition metals, and their coordination chemistry is a rich area for exploration. springerprofessional.de Complexes of this compound with metals such as palladium, copper, or rhodium could prove to be effective catalysts for a variety of organic reactions, including cross-coupling and C-H activation reactions.

Moreover, the thioamide group itself can direct chemical transformations on the parent molecule. The development of catalytic methods that selectively functionalize the aromatic ring or other parts of the molecule, guided by the carbothioamide group, would be a significant advance. Such methods would provide efficient routes to a wide range of new and complex molecules.

Computational Design of Enhanced Derivatives of this compound

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. nih.gov In the context of this compound, computational methods can be employed to design new derivatives with enhanced properties. For example, density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives.

Molecular docking simulations could be used to design derivatives with high affinity and selectivity for specific biological targets, should a therapeutic application be envisioned. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, can help in identifying the key structural features responsible for a desired property, thereby enabling a more rational and efficient design process for new and improved compounds. nih.gov

Table 2: Computationally Guided Design Parameters for Novel Derivatives

Target PropertyComputational MethodPotential Outcome
Enhanced Reactivity DFT, Transition State TheoryDesign of derivatives with lower activation barriers for desired reactions.
Specific Biological Activity Molecular Docking, QSARIdentification of derivatives with high predicted binding affinity to a target protein.
Tailored Material Properties Molecular Dynamics, DFTPrediction of self-assembly behavior and electronic properties of new materials.
Optimized Spectroscopic Features TD-DFTDesign of derivatives with specific absorption and emission properties for sensing applications.

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-3-methoxybenzene-1-carbothioamide, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a substituted benzene derivative (e.g., 4-ethoxy-3-methoxybenzoic acid) may undergo thioamidation using a thionation reagent like Lawesson’s reagent or phosphorus pentasulfide. Intermediate purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical validation via TLC and melting point analysis is critical .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation requires 1^1H/13^13C NMR (DMSO-d6 or CDCl3 solvent), FT-IR (C=S stretch at ~1200–1250 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data should prompt re-evaluation of synthetic steps or solvent interactions .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or ethanol at −20°C under inert gas (N2_2/Ar). Avoid aqueous buffers or acidic conditions to prevent hydrolysis of the ethoxy/methoxy groups. Long-term stability testing via periodic HPLC analysis is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound in combinatorial libraries?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: temperature (80–120°C), stoichiometry (1:1 to 1:3 ratio of aryl precursor to thioamide reagent), and catalyst (e.g., pyridine vs. triethylamine). Response surface modeling (e.g., via JMP or Minitab) identifies optimal conditions. Parallel synthesis in microwave reactors can enhance efficiency .

Q. How should contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from rotamers (due to restricted rotation around the C–N bond) or solvent-induced shifts. Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to observe coalescence of peaks. Cross-validate with 1^1H-15^15N HMBC or X-ray crystallography if ambiguity persists .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density maps to identify reactive sites (e.g., sulfur in the carbothioamide group). Molecular dynamics simulations (Amber or GROMACS) assess solvation effects. Validate predictions with experimental kinetic studies (e.g., reaction with iodomethane in DMF) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer : Byproducts often arise from over-thionation or oxidation. Implement in-situ IR monitoring to track reagent consumption. Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess Lawesson’s reagent. Post-reaction quenching with aqueous NaHCO3_3 minimizes disulfide byproducts .

Method Development and Validation

Q. How can researchers design assays to evaluate the biological activity of this compound analogs?

  • Methodological Answer : For enzyme inhibition studies (e.g., kinase targets), use fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC50_{50} determination). Statistical validation via ANOVA (p < 0.05) ensures reproducibility .

Q. What analytical techniques are recommended for detecting degradation products under forced-stress conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS (Q-TOF) can identify degradation pathways (e.g., hydrolysis of ethoxy groups). Compare fragmentation patterns with synthetic standards. Quantify major degradants using external calibration curves .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?

  • Methodological Answer :
    Re-evaluate force field parameters (e.g., partial charges) in simulations. Experimentally validate key interactions via NOESY (for conformational analysis) or isothermal titration calorimetry (ITC). Publish negative results to refine predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.